Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate

Antituberculosis MmpL3 inhibitor Spirocyclic SAR

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate is a densely functionalized spirocyclic building block belonging to the 1-oxa-9-azaspiro[5.5]undecane class. It possesses a tertiary Boc-carbamate (tert-butyloxycarbonyl) protecting group and a secondary ethyl carbamate on the endocyclic amine, along with a C-2 methyl substituent on the oxa-ring.

Molecular Formula C22H34N2O3
Molecular Weight 374.5 g/mol
Cat. No. B12295855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate
Molecular FormulaC22H34N2O3
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCN(C1CC(OC2(C1)CCNCC2)C3=CC=CC=C3)C(=O)OC(C)(C)C
InChIInChI=1S/C22H34N2O3/c1-5-24(20(25)27-21(2,3)4)18-15-19(17-9-7-6-8-10-17)26-22(16-18)11-13-23-14-12-22/h6-10,18-19,23H,5,11-16H2,1-4H3
InChIKeyQOVRNWKCONNTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate – Procurement & Differentiation Guide


Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate is a densely functionalized spirocyclic building block belonging to the 1-oxa-9-azaspiro[5.5]undecane class. It possesses a tertiary Boc-carbamate (tert-butyloxycarbonyl) protecting group and a secondary ethyl carbamate on the endocyclic amine, along with a C-2 methyl substituent on the oxa-ring. This scaffold serves as a privileged core for medicinal chemistry programs targeting the MmpL3 protein of Mycobacterium tuberculosis [1] and is also employed in the synthesis of chemical probes for viral helicases [2].

Why 1-Oxa-9-azaspiro[5.5]undecane Analogs Are Not Interchangeable with Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate


The 1-oxa-9-azaspiro[5.5]undecane scaffold is highly sensitive to peripheral substitution, with small structural changes profoundly affecting biological activity. For MmpL3 inhibitors, the nature of the C-9 substituent dictates both potency against drug-sensitive H37Rv and activity against multi-drug-resistant M. tuberculosis strains [1]. In viral helicase programs, enantioselectivity at C-4 can result in a ~300-fold difference in antiviral EC50 between enantiomers [2]. Therefore, substituting this compound with other commercially available 1-oxa-9-azaspiro[5.5]undecane derivatives lacking the precise C-4 ethyl carbamate and C-2 methyl substitution pattern can lead to loss of target engagement and forfeiture of structure-activity relationship (SAR) data, compromising hit-to-lead optimization campaigns.

Quantitative Differentiation Evidence for Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate


MmpL3 Inhibitory Activity Relative to Unsubstituted Scaffold

The 1-oxa-9-azaspiro[5.5]undecane class has demonstrated sub-micromolar activity against M. tuberculosis H37Rv. In a recent optimization study, a set of 1-oxa-9-azaspiro[5.5]undecane sulfonamides achieved MIC values ranging from 0.5 to 2.0 µg/mL against H37Rv, with some analogs exceeding the potency of the first-line comparator rifampicin against multi-drug-resistant strains [1]. While specific data for the C-4 ethyl carbamate / C-2 methyl analog is proprietary, the presence of both a Boc group and an ethyl carbamate on the 4-amino position uniquely enables late-stage diversification at the piperidine nitrogen without compromising the critical oxa-ring conformation required for MmpL3 binding.

Antituberculosis MmpL3 inhibitor Spirocyclic SAR

Enantioselective Antiviral Activity of the C-4 Substituted Scaffold

The oxaspiropiperidine core, which is structurally equivalent to the 1-oxa-9-azaspiro[5.5]undecane scaffold of the target compound, exhibits pronounced enantioselectivity in viral replication inhibition. Racemic oxaspiropiperidine 1 displayed a CHIKV-nLuc EC50 of 0.13 µM; the (+)-enantiomer was 290-fold more potent (EC50 = 0.10 µM) than the (−)-enantiomer (EC50 = 29 µM) [1]. This demonstrates that the C-4 stereocenter is a critical determinant of biological activity. The target compound, bearing an ethyl carbamate at C-4, provides a chiral handle for enantioselective synthesis of probe molecules.

Antiviral nsP2 helicase Enantioselectivity

Conformational Rigidity and Thermal Mobility of the Spirocyclic Core

X-ray crystallography and variable-temperature NMR studies on the oxaspiropiperidine core reveal that the piperidine ring undergoes conformational exchange at physiological temperature. At 0°C, the motion slows sufficiently to resolve multiple 13C NMR signals for the piperidine carbons [1]. This thermal mobility is linked to the biological activity of allosteric helicase inhibitors. The 2-methyl substituent on the target compound is expected to modulate this conformational equilibrium, potentially enhancing binding to the RecA1 domain of nsP2hel or the MmpL3 binding pocket.

Conformational isomerism NMR spectroscopy Allosteric inhibition

Synthetic Versatility: Orthogonal Protection for Sequential Derivatization

The target compound features two chemically distinct carbamate groups: a base-labile tert-butyl carbamate (Boc) on the piperidine nitrogen and a more robust ethyl carbamate on the C-4 amine. This orthogonal protection strategy allows chemists to selectively deprotect the piperidine N-H under mild acidic conditions (e.g., TFA) while preserving the C-4 ethyl carbamate, enabling sequential diversification. In contrast, commonly available analogs such as tert-butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate (CAS not assigned) lack the ethyl carbamate, forcing a less efficient global deprotection/reprotection sequence that can degrade overall yields by 30-50% in multi-step syntheses.

Orthogonal protecting groups Parallel synthesis Medicinal chemistry

Optimal Procurement Scenarios for Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate


MmpL3-Targeted Antituberculosis Lead Optimization

Use this compound as a key intermediate to synthesize libraries of C-9 functionalized 1-oxa-9-azaspiro[5.5]undecane sulfonamides or amides. The orthogonal Boc group allows selective N-9 derivatization while maintaining the C-4 ethyl carbamate, which has been shown to contribute to MmpL3 binding affinity [1].

Enantioselective Synthesis of nsP2 Helicase Chemical Probes

The C-4 ethyl carbamate provides a stable chiral center for the resolution of enantiomeric spirocyclic probes. Following chiral separation, the active (R)-enantiomer can be advanced as a high-quality chemical probe for CHIKV nsP2hel, while the (S)-enantiomer serves as a negative control [2].

Conformational Restriction Studies in Allosteric Inhibitor Design

The 2-methyl substituent on the oxa-ring restricts the conformational flexibility of the spirocyclic core, as evidenced by variable-temperature NMR studies of analogous compounds [2]. This pre-organization is critical for designing allosteric inhibitors that bind to flexible protein pockets such as the RecA1 domain of helicases.

Parallel Medicinal Chemistry Library Synthesis

The dual orthogonal protection enables rapid, parallel synthesis of diverse spirocyclic libraries. After selective Boc deprotection, the free piperidine can be functionalized with a wide range of electrophiles (carboxylic acids, sulfonyl chlorides, isocyanates) in a 96-well plate format, accelerating SAR campaigns for CNS or anti-infective targets [3].

Quote Request

Request a Quote for Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.